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Introduction

The identification of direct and off-target interactions of small molecule inhibitors is a critical
step in drug discovery and chemical biology. The TIM-063 Kinobeads protocol provides a
robust chemoproteomic approach for identifying the cellular targets of kinase inhibitors. This
method utilizes TIM-063, a potent Ca2+/calmodulin-dependent protein kinase kinase (CaMKK)
inhibitor, immobilized on Sepharose beads to affinity purify interacting kinases and associated
proteins from cell or tissue lysates. Subsequent analysis by mass spectrometry allows for the
identification and quantification of these interactors, providing valuable insights into the on-
target and off-target landscape of the inhibitor and its derivatives. This application note
provides a detailed protocol for the TIM-063 Kinobeads workflow, from bead preparation to
data analysis, and showcases its utility in identifying novel targets such as Adaptor-Associated
Kinase 1 (AAK1).

Experimental Principles

The TIM-063 Kinobeads protocol is a competitive affinity purification method. A broad-spectrum
kinase inhibitor, TIM-063, is covalently attached to Sepharose beads. When a cell or tissue
lysate is incubated with these beads, kinases and other ATP-binding proteins that interact with
TIM-063 are captured. To identify the specific targets of a soluble test compound, the lysate is
pre-incubated with the compound before adding the Kinobeads. The test compound competes
with the immobilized TIM-063 for binding to its target proteins. As a result, the binding of these
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specific targets to the Kinobeads is reduced in a dose-dependent manner. By comparing the
proteins captured by the Kinobeads in the presence and absence of the test compound using
guantitative mass spectrometry, the specific targets of the compound can be identified.

Experimental Workflow

The overall workflow of the TIM-063 Kinobeads protocol is depicted below. It involves the
preparation of TIM-063 immobilized beads, lysate preparation, affinity enrichment of kinases,
and subsequent identification and quantification of bound proteins by LC-MS/MS.
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Caption: A high-level overview of the TIM-063 Kinobeads protocol.
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Detailed Experimental Protocols
Protocol 1: Immobilization of TIM-063 on Sepharose
Beads (Representative Protocol)

This protocol describes a general method for immobilizing a small molecule with a hydroxyl
group, such as TIM-063, onto NHS-activated Sepharose beads.

Materials:

NHS-activated Sepharose 4 Fast Flow
e TIM-063

e Anhydrous Dimethylformamide (DMF)
o Triethylamine (TEA)

» Ethanolamine

e Wash buffers: 0.1 M acetate buffer pH 4.0 containing 0.5 M NaCl, and 0.1 M Tris-HCI pH 8.0
containing 0.5 M NacCl.

Coupling buffer: 0.2 M NaHCO3, 0.5 M NaCl, pH 8.3
Procedure:

o Bead Preparation: Wash 1 mL of NHS-activated Sepharose beads with 10 volumes of ice-
cold 1 mM HCI.

e Ligand Solubilization: Dissolve TIM-063 in a minimal amount of anhydrous DMF.

e Coupling Reaction:
o Immediately add the dissolved TIM-063 to the washed beads in coupling buffer.
o Add TEAto catalyze the reaction.

o Incubate with gentle rotation for 4 hours at room temperature or overnight at 4°C.
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e Blocking Unreacted Groups:
o Spin down the beads and discard the supernatant.

o Add 1 M ethanolamine at pH 8.0 to the beads and incubate for 2 hours at room
temperature to block any remaining active esters.

e Washing:

o Wash the beads alternately with 0.1 M acetate buffer (pH 4.0) containing 0.5 M NaCl and
0.1 M Tris-HCI (pH 8.0) containing 0.5 M NaCl. Repeat this wash cycle three times.

o Storage: Store the TIM-063 Kinobeads in a suitable buffer (e.g., PBS with 20% ethanol) at
4°C.

Protocol 2: Kinobeads Pulldown for Target Identification

This protocol is adapted from the study by Yoshida et al. (2024) which utilized mouse cerebrum
extracts.[1]

Materials:

e TIM-063 Kinobeads (prepared as in Protocol 1)

e Control Sepharose beads (without immobilized TIM-063)
e Mouse Cerebrum Tissue

 Lysis Buffer (e.g., Buffer A: 150 mM NacCl, 20 mM Tris—HCI pH 7.5, and 0.05% Tween 20,
supplemented with protease and phosphatase inhibitors)

o Wash Buffer (same as Lysis Buffer)
o Elution Buffer: Lysis Buffer containing 100 uM free TIM-063
Procedure:

e Lysate Preparation:
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o Homogenize mouse cerebrum tissue in ice-cold Lysis Buffer.

o Clarify the lysate by centrifugation at 14,000 x g for 30 minutes at 4°C.

o Determine the protein concentration of the supernatant using a standard protein assay
(e.g., BCA assay).

« Affinity Purification:

o Equilibrate the TIM-063 Kinobeads and control beads with Lysis Buffer.

o Incubate the cleared lysate with the equilibrated beads (e.g., 1 mg of protein per 20 pL of
beads) for 2-3 hours at 4°C with gentle rotation.

e Washing:

o Pellet the beads by centrifugation (e.g., 500 x g for 2 minutes).

o Remove the supernatant.

o Wash the beads extensively with ice-cold Wash Buffer (e.g., 3-5 times with 1 mL of buffer
per wash) to remove non-specifically bound proteins.

e Elution:

o After the final wash, add Elution Buffer to the beads.

o Incubate for 30-60 minutes at 4°C with gentle rotation to allow the free TIM-063 to
competitively elute the bound proteins.

o Pellet the beads and collect the supernatant containing the eluted proteins.

e Sample Preparation for Mass Spectrometry:

o The eluted proteins can be precipitated (e.g., using TCA) and then subjected to in-solution
or in-gel digestion with trypsin.

o Alternatively, on-bead digestion can be performed.
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Protocol 3: In Vitro Kinase Assay for IC50 Determination
(Representative Protocol)

This protocol provides a general framework for determining the 1C50 value of an inhibitor

against a purified kinase, such as AAK1.

Materials:

Purified recombinant kinase (e.g., His-tagged AAK1 catalytic domain)
Kinase-specific substrate (e.g., a peptide substrate)

Kinase Assay Buffer (e.g., 25 mM Tris-HCI pH 7.5, 10 mM MgCI2, 1 mM DTT)
[y-32P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™)

Test inhibitor (e.g., TIM-063 or its derivatives) dissolved in DMSO
Phosphocellulose paper or other means to separate phosphorylated substrate

Scintillation counter (for radioactive assays) or a luminometer (for non-radioactive assays)

Procedure:

Prepare a serial dilution of the test inhibitor in DMSO. Further dilute these into the Kinase
Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is
constant across all reactions and does not exceed 1%.

Set up the kinase reaction in a microcentrifuge tube or a multi-well plate by combining the
Kinase Assay Buffer, the purified kinase, and the substrate.

Add the diluted inhibitor or DMSO (for the no-inhibitor control) to the reaction mixture and
pre-incubate for 10-15 minutes at room temperature.

Initiate the reaction by adding ATP (spiked with [y-32P]ATP for radioactive assays) to a final
concentration of, for example, 100 puM.
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 Incubate the reaction at 30°C for a predetermined time (e.g., 20 minutes) within the linear
range of the assay.

» Terminate the reaction by spotting the reaction mixture onto phosphocellulose paper (for
radioactive assays) or by adding a stop solution provided with non-radioactive assay Kits.

o Wash the phosphocellulose paper extensively to remove unincorporated [y-32P]ATP.

e Quantify the incorporated radioactivity using a scintillation counter or measure the signal
(e.g., luminescence) using a plate reader.

o Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO
control.

» Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the
data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

The quantitative data obtained from the TIM-063 Kinobeads experiments and subsequent
validation assays should be presented in a clear and structured format.

Table 1: Identified Protein Kinase Targets of TIM-063

Protein Kinase On-target/Off-target Method of Identification
TIM-063 Kinobeads & Mass
CaMKKao/1 On-target
Spectrometry, Immunoblot
TIM-063 Kinobeads & Mass
CaMKKJ/2 On-target
Spectrometry, Immunoblot
TIM-063 Kinobeads & Mass
AAK1 Off-target
Spectrometry, Immunoblot
TIM-063 Kinobeads & Mass
ERK2 Off-target

Spectrometry

This table is based on findings from Yoshida et al. (2024).[1]
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Table 2: In Vitro Inhibitory Activity of TIM-063 and its Derivative TIM-098a

Compound Target Kinase IC50 (pM)
TIM-063 AAK1 8.51
TIM-098a AAK1 0.24
TIM-098a AAK1 (in cultured cells) 0.87

Data sourced from Yoshida et al. (2024).[1]

Signaling Pathway Visualization

The identification of AAK1 as an off-target of TIM-063 highlights the utility of this protocol in
uncovering novel biological roles of kinase inhibitors. AAK1 is a key regulator of clathrin-

mediated endocytosis.
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AAK1 Signaling in Clathrin-Mediated Endocytosis
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Caption: Role of AAK1 in clathrin-mediated endocytosis and its inhibition by TIM-063.
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Conclusion

The TIM-063 Kinobeads protocol is a powerful tool for the unbiased identification of kinase
inhibitor targets directly from complex biological samples. The detailed protocols and data
presented in this application note provide a comprehensive guide for researchers to implement
this technique in their own drug discovery and chemical biology workflows. The successful
identification of AAK1 as an off-target of TIM-063 exemplifies the potential of this method to
uncover novel pharmacology and guide the development of more selective inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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